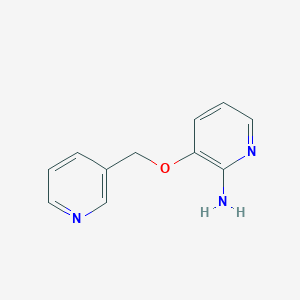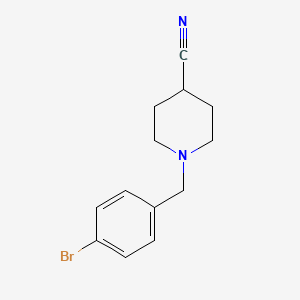
1-(4-Bromobenzyl)-piperidine-4-carbonitrile
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step of the synthesis.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes. This could include its reactivity with various reagents, its behavior under different conditions, and any products it forms.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Application 1: Biological Evaluation of a Related Compound
- Summary of the Application : A related compound, (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one, was designed, synthesized, and evaluated for its biological activity .
- Methods of Application : The structure of the compound was confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The biological activity in vitro and in vivo of the compound was also evaluated .
- Results or Outcomes : The structure of the molecule is stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions . The maximum surface area of the molecule is occupied by C–H…O interactions .
Application 2: Neuroscience Research
- Summary of the Application : 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine, also known as BZP, is a synthetic compound that belongs to the family of piperazine derivatives. It has been shown to act as a dopamine and serotonin agonist, which makes it useful in studying the mechanisms of these neurotransmitters in the brain.
- Methods of Application : BZP can be synthesized through a multi-step process involving the reaction of piperazine with 4-bromobenzyl chloride and 4-methylphenylsulfonyl chloride.
- Results or Outcomes : BZP increases heart rate, blood pressure, and body temperature, and can cause sweating and tremors. It also increases the levels of dopamine and serotonin in the brain, leading to feelings of euphoria and increased energy levels.
Application 3: Chemical Synthesis
- Summary of the Application : “1-(4-Bromobenzyl)piperidine” is a chemical compound available for purchase from chemical suppliers, suggesting its use in various chemical syntheses .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound could be used as a building block or reagent in organic synthesis .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, the use of this compound in synthesis could lead to the production of a wide range of other chemical compounds .
Application 4: Commercial Availability
- Summary of the Application : “1-(4-Bromobenzyl)piperidine” is a chemical compound available for purchase from chemical suppliers, suggesting its use in various chemical syntheses .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound could be used as a building block or reagent in organic synthesis .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, the use of this compound in synthesis could lead to the production of a wide range of other chemical compounds .
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound. This could include its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, and any unanswered questions about the compound.
I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFUGKUCZUZEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)-piperidine-4-carbonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519089.png)
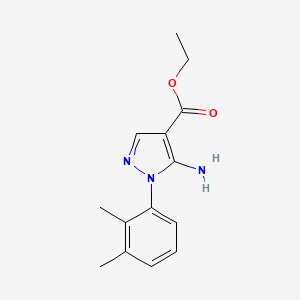
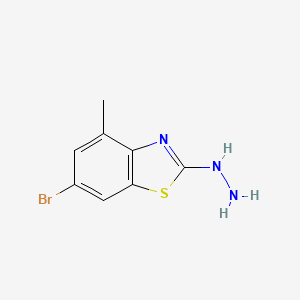
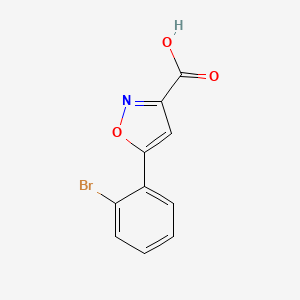
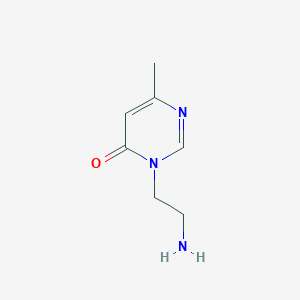
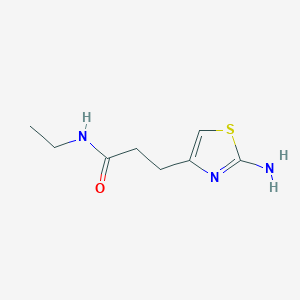
![3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B1519099.png)
![1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1519103.png)
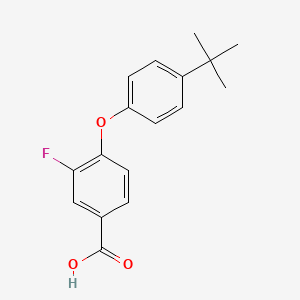
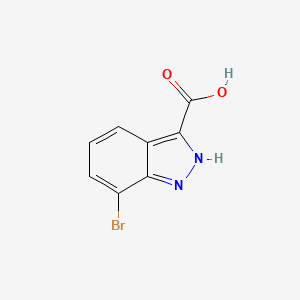
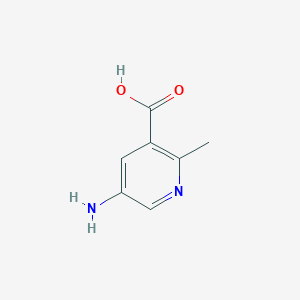
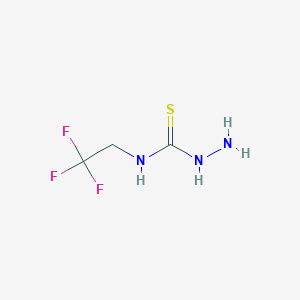
![N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine](/img/structure/B1519110.png)
